Hydrogen Bond Donor and Acceptor Comparison
The 5-hydroxymethyl substitution of the target compound provides one additional hydrogen bond donor (HBD) and one additional hydrogen bond acceptor (HBA) compared to 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile [1][2]. This is a direct consequence of the primary alcohol moiety absent in the comparator. Hydrogen bond count is a first-order determinant of aqueous solubility, target binding enthalpy, and compliance with oral drug-likeness rules such as Lipinski's and Veber's guidelines.
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) and Acceptor Count (HBA) |
|---|---|
| Target Compound Data | HBD = 3, HBA = 4 |
| Comparator Or Baseline | 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile (CAS 83544-53-0): HBD = 2, HBA = 3 |
| Quantified Difference | ΔHBD = +1; ΔHBA = +1 |
| Conditions | Computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) |
Why This Matters
For projects requiring specific hydrogen-bonding pharmacophore features, the target compound offers a distinct HBD/HBA profile that cannot be replicated by the des-hydroxymethyl analog.
- [1] PubChem CID 71435953. 4-Hydroxy-5-(hydroxymethyl)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. Computed Properties section. National Center for Biotechnology Information. View Source
- [2] PubChem CID 54718169. 4-Hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile. Computed Properties section. National Center for Biotechnology Information. View Source
